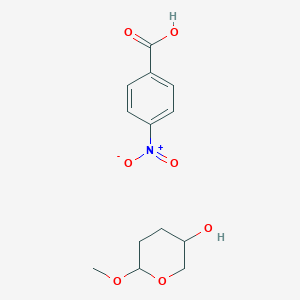
6-Methoxyoxan-3-ol;4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyoxan-3-ol;4-nitrobenzoic acid is a compound that combines the structural features of both an oxane derivative and a nitrobenzoic acid. This compound is characterized by the presence of a methoxy group attached to an oxane ring and a nitro group attached to a benzoic acid moiety. The molecular formula of this compound is C13H17NO7 .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of benzoic acid to form 4-nitrobenzoic acid, which is then subjected to further reactions to introduce the oxane ring and methoxy group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration reactions followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxyoxan-3-ol;4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted oxane derivatives, and various other functionalized compounds .
Scientific Research Applications
6-Methoxyoxan-3-ol;4-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxyoxan-3-ol;4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the oxane ring and methoxy group can influence the compound’s binding affinity and reactivity. These interactions can lead to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-nitrobenzoic acid: Similar in structure but lacks the oxane ring.
4-Nitrobenzoic acid: Lacks both the methoxy group and the oxane ring.
3-Methyl-6-nitrobenzoic acid: Contains a methyl group instead of a methoxy group
Uniqueness
6-Methoxyoxan-3-ol;4-nitrobenzoic acid is unique due to the presence of both the oxane ring and the methoxy group, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
645412-87-9 |
|---|---|
Molecular Formula |
C13H17NO7 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
6-methoxyoxan-3-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C6H12O3/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-8-6-3-2-5(7)4-9-6/h1-4H,(H,9,10);5-7H,2-4H2,1H3 |
InChI Key |
FULUEKACKKKEEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CO1)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate](/img/structure/B12602021.png)
![1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide](/img/structure/B12602027.png)
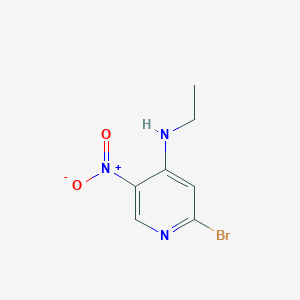
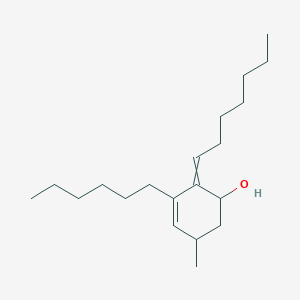
![Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate](/img/structure/B12602058.png)
![4-(4-{[Butyl(methyl)amino]methyl}phenyl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12602062.png)

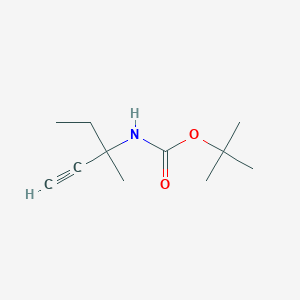
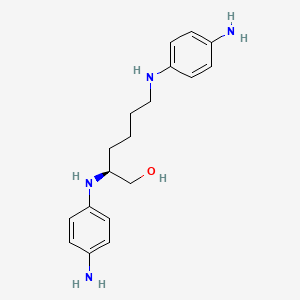
silane](/img/structure/B12602111.png)
![5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12602112.png)
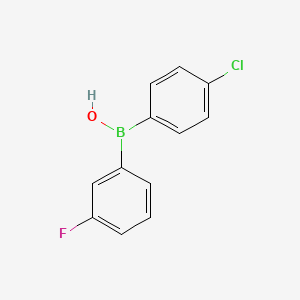
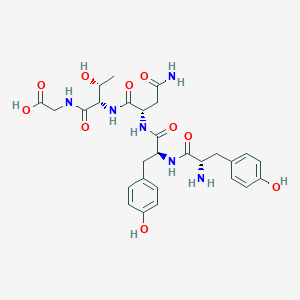
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
